3-cyano-5-methyl-N-(2-pyridinyl)-4-isoxazolecarboxamide
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Overview
Description
3-cyano-5-methyl-N-(2-pyridinyl)-4-isoxazolecarboxamide is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-5-methyl-N-(2-pyridinyl)-4-isoxazolecarboxamide typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction.
Formation of Carboxamide: The carboxamide group can be formed by reacting the intermediate with an amine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine or other reduced forms.
Substitution: The pyridinyl group may participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methyl group may yield a carboxylic acid, while reduction of the nitrile group may produce an amine.
Scientific Research Applications
Chemistry
In chemistry, 3-cyano-5-methyl-N-(2-pyridinyl)-4-isoxazolecarboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Isoxazole derivatives are known for their bioactivity, and this compound could be a candidate for drug development.
Medicine
In medicine, this compound may be explored for its therapeutic potential. It could serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3-cyano-5-methyl-N-(2-pyridinyl)-4-isoxazolecarboxamide would depend on its specific biological target. Generally, isoxazole derivatives can interact with various molecular targets, such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
3-cyano-5-methyl-4-isoxazolecarboxamide: Lacks the pyridinyl group, which may affect its biological activity and chemical reactivity.
5-methyl-N-(2-pyridinyl)-4-isoxazolecarboxamide: Lacks the cyano group, potentially altering its chemical properties and applications.
3-cyano-4-isoxazolecarboxamide: Lacks both the methyl and pyridinyl groups, which could significantly change its reactivity and bioactivity.
Uniqueness
3-cyano-5-methyl-N-(2-pyridinyl)-4-isoxazolecarboxamide is unique due to the presence of all three functional groups (cyano, methyl, and pyridinyl) on the isoxazole ring. This combination of groups can confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-cyano-5-methyl-N-pyridin-2-yl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c1-7-10(8(6-12)15-17-7)11(16)14-9-4-2-3-5-13-9/h2-5H,1H3,(H,13,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSFKUDGCZZQST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C#N)C(=O)NC2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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